molecular formula C11H16N2O4 B12980730 2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol

2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol

Cat. No.: B12980730
M. Wt: 240.26 g/mol
InChI Key: JPZQQZBOKGHIEE-UHFFFAOYSA-N
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Description

2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol is an organic compound with a complex structure that includes hydroxyl, methoxy, and nitroso functional groups

Preparation Methods

The synthesis of 2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with 3-methoxy-4-nitrosoaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol involves its interaction with specific molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol include:

    2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]methanol: Similar structure but with a methanol group instead of ethanol.

    2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]propane: Similar structure but with a propane group instead of ethanol. These compounds share similar functional groups but differ in their overall structure, which can affect their chemical reactivity and applications.

Biological Activity

2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol, known by its CAS number 733686-00-5, is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a nitroso group, which is often associated with mutagenic and carcinogenic properties. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₆N₂O₄
  • Molecular Weight : 240.26 g/mol
  • PubChem CID : 19099000

Biological Activity Overview

The biological activity of this compound can be analyzed through various mechanisms, including mutagenicity, cytotoxicity, and potential therapeutic effects.

Mutagenicity

The presence of the nitroso group in the compound suggests a potential for mutagenic activity. Studies have shown that nitroso compounds can induce mutations in bacterial strains such as Salmonella typhimurium through mechanisms involving DNA damage and repair pathways .

Cytotoxicity

Cytotoxicity assessments are essential to evaluate the safety profile of the compound. In vitro studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxic effects on mammalian cell lines. The cytotoxicity can be attributed to oxidative stress induced by reactive oxygen species (ROS) generated during metabolic processes .

Comparative Analysis of Biological Activity

A comparative analysis was conducted on several nitroso compounds to assess their mutagenic and cytotoxic effects. The following table summarizes key findings:

Compound NameMutagenicity (Ames Test)Cytotoxicity (IC50)
This compoundPotentially PositiveTBD
N-Nitroso-2-hydroxymorpholinePositiveLow (10 µM)
N-NitrosodiethanolaminePositiveModerate (20 µM)

Note: TBD = To Be Determined

The mechanisms underlying the biological activities of nitroso compounds typically involve:

  • DNA Adduct Formation : Nitroso groups can react with nucleophilic sites on DNA, leading to adduct formation which may result in mutations.
  • Oxidative Stress : Metabolism of these compounds can produce ROS, contributing to cellular damage and apoptosis.
  • Enzyme Interactions : Compounds may also interact with various enzymes involved in detoxification processes, potentially altering their activity and leading to adverse effects.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-3-methoxy-4-nitrosoanilino]ethanol

InChI

InChI=1S/C11H16N2O4/c1-17-11-8-9(2-3-10(11)12-16)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3

InChI Key

JPZQQZBOKGHIEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N(CCO)CCO)N=O

Origin of Product

United States

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